
CAS number and IUPAC name for 1,1,1-
tribromopropan-2-one.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,1,1-Tribromoacetone

Cat. No.: B11932703 Get Quote

Technical Guide: 1,1,1-Tribromopropan-2-one
For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of 1,1,1-tribromopropan-2-one, a

halogenated ketone. The document is intended for researchers, scientists, and professionals in

drug development who require detailed chemical and physical data. Given the limited

availability of extensive experimental studies on this specific compound, this guide consolidates

known information and presents generalized experimental workflows and logical diagrams

relevant to the characterization and handling of similar α-haloketones.

Chemical Identification and Properties
1,1,1-Tribromopropan-2-one, also known as 1,1,1-tribromoacetone, is a chemical compound

with the molecular formula C₃H₃Br₃O[1].

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b11932703?utm_src=pdf-interest
https://www.benchchem.com/product/b11932703?utm_src=pdf-body
https://www.benchchem.com/product/b1194335
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11932703?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value

IUPAC Name 1,1,1-tribromopropan-2-one[1]

CAS Number 3770-98-7[1]

Synonyms
1,1,1-Tribromoacetone, Tribromaceton, 1,1,1-

Tribromopropanone[1]

Molecular Formula C₃H₃Br₃O[1]

Molecular Weight 294.77 g/mol [1]

Canonical SMILES CC(=O)C(Br)(Br)Br[1]

InChI Key OHJUXYKQXTXBTR-UHFFFAOYSA-N[1]

Physicochemical Data
The following table summarizes the key computed physicochemical properties of 1,1,1-

tribromopropan-2-one.

Property Value

XLogP3-AA 2.3[1]

Hydrogen Bond Donor Count 0[1]

Hydrogen Bond Acceptor Count 1[1]

Rotatable Bond Count 0[1]

Exact Mass 293.77135 Da[1]

Monoisotopic Mass 291.77340 Da[1]

Topological Polar Surface Area 17.1 Å²[1]

Heavy Atom Count 7[1]

Complexity 82.7[1]

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://www.benchchem.com/product/b1194335
https://www.benchchem.com/product/b1194335
https://www.benchchem.com/product/b1194335
https://www.benchchem.com/product/b1194335
https://www.benchchem.com/product/b1194335
https://www.benchchem.com/product/b1194335
https://www.benchchem.com/product/b1194335
https://www.benchchem.com/product/b1194335
https://www.benchchem.com/product/b1194335
https://www.benchchem.com/product/b1194335
https://www.benchchem.com/product/b1194335
https://www.benchchem.com/product/b1194335
https://www.benchchem.com/product/b1194335
https://www.benchchem.com/product/b1194335
https://www.benchchem.com/product/b1194335
https://www.benchchem.com/product/b1194335
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11932703?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed experimental protocols for the synthesis and analysis of 1,1,1-tribromopropan-2-one

are not readily available in the published literature. However, a generalized workflow for the

characterization of a novel or synthesized chemical compound is presented below. This

workflow is applicable to compounds such as 1,1,1-tribromopropan-2-one.

General Workflow for Compound Characterization

Synthesis & Purification

Structural & Purity Analysis

Biological Screening (Optional)

Chemical Synthesis

Purification (e.g., Chromatography, Recrystallization)

NMR Spectroscopy (¹H, ¹³C) Mass Spectrometry (MS) Infrared (IR) Spectroscopy Purity Assessment (e.g., HPLC, GC)

In vitro Assays

In vivo Studies
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A generalized workflow for the synthesis, purification, and analysis of a chemical compound.

Logical Relationships in Reactivity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.benchchem.com/product/b11932703?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11932703?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While specific signaling pathways involving 1,1,1-tribromopropan-2-one are not documented, a

logical diagram illustrating the potential reactivity of α-haloketones is presented. The presence

of the carbonyl group and the adjacent bromine atoms suggests susceptibility to nucleophilic

attack and potential for rearrangement or elimination reactions.

Potential Reaction Pathways

1,1,1-Tribromopropan-2-one

Nucleophilic Attack at Carbonyl Carbon Nucleophilic Substitution of Bromine Favorskii-type Rearrangement Elimination Reactions
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Potential reaction pathways for an α,α,α-trihaloketone like 1,1,1-tribromopropan-2-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b11932703?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11932703?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

